5'-Bromo-4'-chloro-2'-(trifluoromethyl)phenacyl bromide
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Overview
Description
5’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl bromide: is an organic compound with the molecular formula C9H5Br2ClF3O It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4’-chloro-2’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are used under mild to moderate conditions (room temperature to reflux).
Major Products Formed:
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules .
Biology and Medicine: In biological research, it can be used as a reagent for the modification of biomolecules or as a precursor for the synthesis of bioactive compounds .
Industry: In the industrial sector, it finds applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 5’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl bromide primarily involves its reactivity towards nucleophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
- 2-Bromo-4’-chloroacetophenone
- 4’-Bromo-2’-(trifluoromethyl)acetophenone
- 2-Bromo-4’-fluoroacetophenone
Comparison: Compared to these similar compounds, 5’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H4Br2ClF3O |
---|---|
Molecular Weight |
380.38 g/mol |
IUPAC Name |
2-bromo-1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-8(16)4-1-6(11)7(12)2-5(4)9(13,14)15/h1-2H,3H2 |
InChI Key |
OLMWPNNYJFMBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)C(F)(F)F)C(=O)CBr |
Origin of Product |
United States |
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